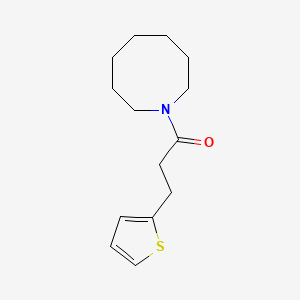![molecular formula C16H12BrClN2O B7499550 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its potential therapeutic applications.
Scientific Research Applications
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. The compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide has shown promising antiviral activity against the hepatitis C virus.
Mechanism of Action
The exact mechanism of action of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It may also induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory effects of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide may be due to its ability to inhibit the production of inflammatory cytokines. The antiviral activity of the compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide can affect various biochemical and physiological processes. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. The compound has also been shown to inhibit the replication of the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide in lab experiments is its potential therapeutic applications. The compound has shown promising anticancer, anti-inflammatory, and antiviral properties, which could be useful in the development of new treatments for various diseases. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to certain cell types at high concentrations.
Future Directions
There are several future directions for research on 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide. One potential direction is the development of new anticancer drugs based on the compound. Another direction is the investigation of the compound's potential use in the treatment of inflammatory diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide involves the reaction of 2-chloro-5-bromo-benzoyl chloride with N-methyl-N-[(4-cyanophenyl)methyl]amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound as a white solid.
properties
IUPAC Name |
5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O/c1-20(10-12-4-2-11(9-19)3-5-12)16(21)14-8-13(17)6-7-15(14)18/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKNTHUCFSPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-Methyl-5-[(4-pyrazol-1-ylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B7499468.png)



![[2-(methylcarbamoylamino)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499497.png)





![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
